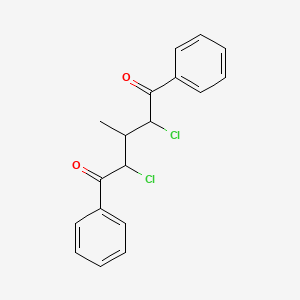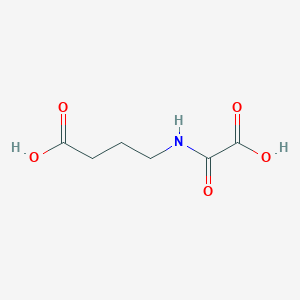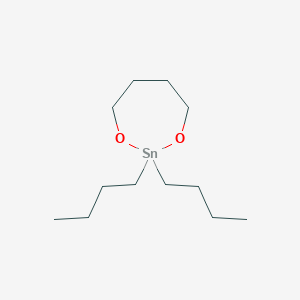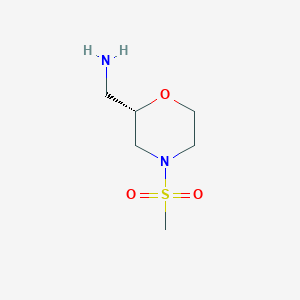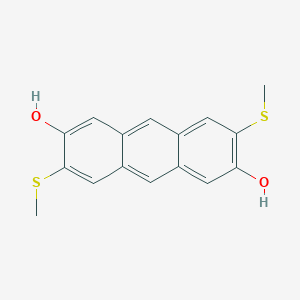
3,7-Bis(methylthio)anthracene-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(methylthio)anthracene-2,6-diol is an organic compound with the molecular formula C16H14O2S2 and a molecular weight of 302.41 g/mol This compound is characterized by the presence of two hydroxyl groups and two methylthio groups attached to an anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for 3,7-Bis(methylthio)anthracene-2,6-diol are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(methylthio)anthracene-2,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio groups to thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,7-Bis(methylthio)anthracene-2,6-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methylthio groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylanthracene-2,6-diol: Similar structure but with methyl groups instead of methylthio groups.
3,7-Bis(ethylthio)anthracene-2,6-diol: Similar structure but with ethylthio groups instead of methylthio groups.
2,6-Dihydroxyanthracene: Lacks the methylthio groups.
Uniqueness
3,7-Bis(methylthio)anthracene-2,6-diol is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C16H14O2S2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,7-bis(methylsulfanyl)anthracene-2,6-diol |
InChI |
InChI=1S/C16H14O2S2/c1-19-15-7-11-3-10-6-14(18)16(20-2)8-12(10)4-9(11)5-13(15)17/h3-8,17-18H,1-2H3 |
InChI Key |
WNBOSULCPIJQQF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=CC3=CC(=C(C=C3C=C2C=C1O)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide](/img/structure/B14135207.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)
![2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B14135228.png)
![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)

